tert-butyl (1R,3S,4S)-3-[6-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-benzimidazol-2-yl]-2-azabicyclo[2.2.1]heptane-2-carboxylate
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Overview
Description
Tert-butyl (1R,3S,4S)-3-[6-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-benzimidazol-2-yl]-2-azabicyclo[221]heptane-2-carboxylate is a complex organic compound that features a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1R,3S,4S)-3-[6-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-benzimidazol-2-yl]-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves multiple steps. The process begins with the preparation of the benzimidazole derivative, followed by the introduction of the dioxaborinane moiety. The final step involves the formation of the bicyclic heptane structure and the attachment of the tert-butyl ester group. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and scalability. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1R,3S,4S)-3-[6-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-benzimidazol-2-yl]-2-azabicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Tert-butyl (1R,3S,4S)-3-[6-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-benzimidazol-2-yl]-2-azabicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl (1R,3S,4S)-3-[6-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-benzimidazol-2-yl]-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, exerting its effects through various biochemical mechanisms.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (1R,3S,4S)-3-[6-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-benzimidazol-2-yl]-2-azabicyclo[2.2.1]heptane-2-carboxylate
- Tert-butyl (1R,2R,4S)-1-{[tert-butyl(dimethyl)silyl]oxy}-2,4-dimethyl-5-hexenyl)-2,4-dideoxy-5-O-(4-methoxybenzyl)-D-erythro-pentonate
Uniqueness
The uniqueness of this compound lies in its specific bicyclic structure and the presence of the dioxaborinane and benzimidazole moieties. These features confer unique chemical properties and reactivity, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C23H32BN3O4 |
---|---|
Molecular Weight |
425.3 g/mol |
IUPAC Name |
tert-butyl (1R,3S,4S)-3-[6-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-benzimidazol-2-yl]-2-azabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C23H32BN3O4/c1-22(2,3)31-21(28)27-16-8-6-14(10-16)19(27)20-25-17-9-7-15(11-18(17)26-20)24-29-12-23(4,5)13-30-24/h7,9,11,14,16,19H,6,8,10,12-13H2,1-5H3,(H,25,26)/t14-,16+,19-/m0/s1 |
InChI Key |
NAWUCYYJYIKICU-GMBSWORKSA-N |
Isomeric SMILES |
B1(OCC(CO1)(C)C)C2=CC3=C(C=C2)N=C(N3)[C@@H]4[C@H]5CC[C@H](C5)N4C(=O)OC(C)(C)C |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC3=C(C=C2)N=C(N3)C4C5CCC(C5)N4C(=O)OC(C)(C)C |
Origin of Product |
United States |
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